molecular formula C15H15Br2NO2 B14741587 1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide CAS No. 1586-16-9

1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide

Cat. No.: B14741587
CAS No.: 1586-16-9
M. Wt: 401.09 g/mol
InChI Key: CRUURPAGBCHVHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide is an organic compound that features a bromophenyl group, a dioxolane ring, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with 2-(1,3-dioxolan-2-yl)pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Addition Reactions: Acidic or basic catalysts are used to facilitate ring-opening reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific redox reaction, potentially forming alcohols, ketones, or other functional groups.

    Addition Reactions: Ring-opening products include linear or branched compounds with hydroxyl or alkoxy groups.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridinium ion can participate in ionic interactions. The dioxolane ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium chloride
  • 1-[(4-Methylphenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide
  • 1-[(4-Fluorophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide

Uniqueness

1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the bromophenyl group, dioxolane ring, and pyridinium ion provides a distinct structural framework that can be leveraged for various applications in research and industry.

Properties

CAS No.

1586-16-9

Molecular Formula

C15H15Br2NO2

Molecular Weight

401.09 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium;bromide

InChI

InChI=1S/C15H15BrNO2.BrH/c16-13-6-4-12(5-7-13)11-17-8-2-1-3-14(17)15-18-9-10-19-15;/h1-8,15H,9-11H2;1H/q+1;/p-1

InChI Key

CRUURPAGBCHVHS-UHFFFAOYSA-M

Canonical SMILES

C1COC(O1)C2=CC=CC=[N+]2CC3=CC=C(C=C3)Br.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.